2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and the use of catalysts. For instance, a one-pot method catalyzed by zinc chloride in a dipolar aprotic solvent has been developed for synthesizing 2-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]phenols, which suggests that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, the synthesis of some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives involves the reaction of chloroacetylamino thiazole derivatives with benzazol-2-thiole in the presence of K2CO3 . These methods indicate that the compound might also be synthesized through similar multi-step reactions involving amines and halogenated precursors.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined crystallographically and found to crystallize in the monoclinic space group with specific unit cell parameters . This suggests that the compound of interest may also exhibit a well-defined crystalline structure, which could be elucidated using similar crystallographic techniques.
Chemical Reactions Analysis
The related compounds synthesized in these studies are shown to participate in further chemical reactions. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to afford substituted pyranones and pyrimidinones . This indicates that the compound of interest may also undergo reactions with diketones or other nucleophilic agents to form new heterocyclic structures.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "2-(Benzo[d]isoxazol-3-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)ethanone" are not detailed in the provided papers, the studies do offer insights into the properties of structurally similar compounds. For example, the antimicrobial activity and toxicity of some thiazole derivatives were evaluated, suggesting that the compound of interest might also possess biological activity . The solubility, melting points, and stability of these compounds could be inferred based on the functional groups present in the molecule and their known behavior in related structures.
Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
Microwave-Mediated Synthesis : The compound has been used in microwave-mediated syntheses, demonstrating its potential in efficient chemical processes. For example, Darweesh et al. (2016) explored its use in creating benzothiazole- and benzimidazole-based heterocycles, highlighting its versatility in generating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh, Mekky, Salman, & Farag, 2016).
Diverse Library Generation : The compound is instrumental in producing a wide range of chemical structures. Roman (2013) reported its use as a starting material in alkylation and ring closure reactions, leading to a diverse library of compounds including dithiocarbamates, thioethers, and various heterocycles (Roman, 2013).
Substituted Thiazolo[3,2‐a]‐Benzimidazole Synthesis : Abdou et al. (2016) studied the compound's role in synthesizing substituted thiazolo[3,2‐a]‐benzimidazole-phosphonates and phosphinic diamide derivatives, emphasizing its significance in creating compounds with potential biological activities (Abdou, Shaddy, & Khidre, 2016).
Photoreactions and Isoxazole Formation
- Photoisomerization Studies : Kowalewski and Margaretha (1993) investigated the compound's behavior under photoisomerization, providing insights into its chemical reactivity and potential applications in photochemical processes (Kowalewski & Margaretha, 1993).
Antineoplastic and Anti-Inflammatory Properties
Anticancer Agent Synthesis : Abu-Hashem and Aly (2017) explored the compound's utility in synthesizing derivatives with potential as anticancer agents, indicating its significance in medicinal chemistry (Abu-Hashem & Aly, 2017).
Hydrophilic Antineoplastic Agents : Abdou, Shaddy, and Kamel (2017) synthesized thiazolobenzimidazoles incorporating the compound, which exhibited significant antineoplastic potency, highlighting its role in developing new cancer therapies (Abdou, Shaddy, & Kamel, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19(2)11-13-12-23-9-5-8-20(13)17(21)10-15-14-6-3-4-7-16(14)22-18-15/h3-4,6-7,13H,5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLFGQXKUEAPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)CC2=NOC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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